

Application Notes and Protocols: Synthesis of 9-(4-Nitrophenyl)-9H-carbazole from Carbazole

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Compound of Interest

Compound Name: 9-(4-Nitrophenyl)-9H-carbazole

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Abstract

This document provides a comprehensive guide to the synthesis of **9-(4-Nitrophenyl)-9H-carbazole**, a valuable building block in medicinal chemistry and materials science. The featured protocol is based on a modified Ullmann condensation, a reliable and efficient method for N-arylation. This application note includes a detailed experimental protocol, a summary of quantitative data, and a visual representation of the synthetic workflow, designed to be a practical resource for laboratory work.

Introduction

Carbazole and its derivatives are a significant class of heterocyclic compounds, widely recognized for their broad spectrum of biological activities and unique photophysical properties. The N-arylation of carbazole, particularly with electron-withdrawing groups like a nitrophenyl moiety, can significantly modulate its electronic properties, leading to applications in the development of novel therapeutic agents and advanced organic electronic materials. The synthesis of **9-(4-Nitrophenyl)-9H-carbazole** is a key step in the elaboration of more complex molecular architectures. The protocol detailed herein describes a robust and high-yielding synthesis from readily available starting materials.

Synthesis of 9-(4-Nitrophenyl)-9H-carbazole

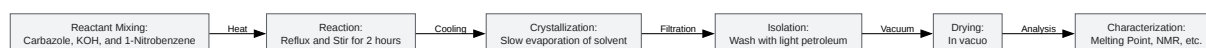
The synthesis of **9-(4-Nitrophenyl)-9H-carbazole** is achieved through the N-arylation of carbazole with a suitable 4-nitrophenylating agent. A common and effective method is the Ullmann condensation, which involves the copper-catalyzed reaction of an amine with an aryl halide. In the protocol presented here, a variation of this method is employed, reacting carbazole with 1-nitrobenzene in the presence of a strong base.

Reaction Scheme:

Carbazole reacts with 1-nitrobenzene in the presence of potassium hydroxide under reflux conditions to yield **9-(4-Nitrophenyl)-9H-carbazole**.

Experimental Workflow

The following diagram illustrates the key stages in the synthesis, workup, and purification of **9-(4-Nitrophenyl)-9H-carbazole**.



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Caption: Experimental workflow for the synthesis of **9-(4-Nitrophenyl)-9H-carbazole**.

Detailed Experimental Protocol

This protocol is adapted from the synthesis described by Chen et al. in Acta Crystallographica Section E, 2005.[1]

Materials:

- Carbazole (83.6 mg, 0.5 mmol)
- Potassium hydroxide (280.0 mg, 5.0 mmol)
- 1-Nitrobenzene (10 ml)
- Light petroleum

- Standard laboratory glassware (round-bottom flask, condenser, etc.)
- Heating mantle and magnetic stirrer
- Filtration apparatus
- Vacuum oven

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine carbazole (83.6 mg, 0.5 mmol) and potassium hydroxide (280.0 mg, 5.0 mmol).
- **Solvent Addition:** Add 10 ml of 1-nitrobenzene to the flask.
- **Reaction:** Heat the mixture to reflux and stir vigorously for 2 hours. The reaction mixture will turn into a clear orange solution.
- **Crystallization:** After 2 hours, remove the heat source and allow the solution to stand in the air for an extended period (e.g., 8 days) to facilitate the slow evaporation of the solvent and the formation of yellow, block-shaped crystals.
- **Isolation:** Isolate the crystals by filtration.
- **Washing:** Wash the collected crystals with light petroleum to remove any residual impurities.
- **Drying:** Dry the purified product in a vacuum oven.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of **9-(4-Nitrophenyl)-9H-carbazole**.

Parameter	Value	Reference
Yield	85.8%	[1]
Melting Point	483.3–484.2 K (210.15-211.05 °C)	[1]
Molecular Formula	C ₁₈ H ₁₂ N ₂ O ₂	
Molecular Weight	288.30 g/mol	
¹ H NMR (CDCl ₃ , ppm)	8.48 (d, J= 8.7 Hz, 2H), 8.15 (d, J= 7.8 Hz, 2H), 7.75 (d, J= 8.7 Hz, 2H), 7.50 (m, 4H), 7.35 (t, J= 6.6 Hz, 2H)	[1]

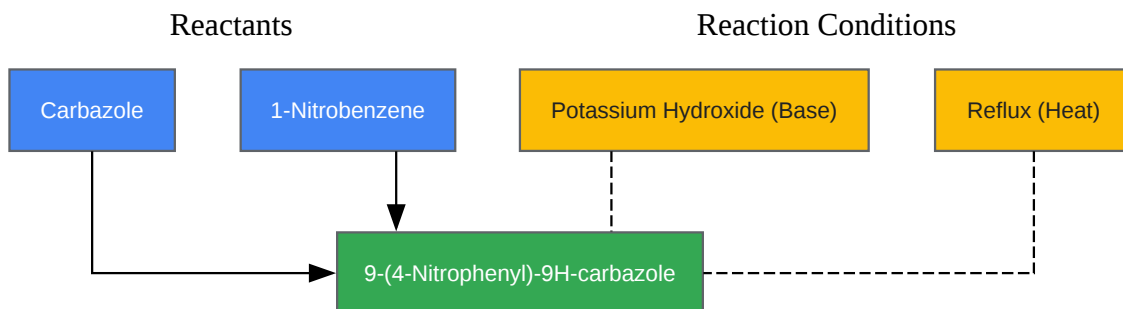
Characterization

The structure and purity of the synthesized **9-(4-Nitrophenyl)-9H-carbazole** can be confirmed by standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure of the compound, with characteristic shifts for the aromatic protons and carbons of the carbazole and nitrophenyl moieties.
- Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the product.
- Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the nitro group (strong absorptions around 1520 and 1340 cm⁻¹) and the aromatic C-H and C=C bonds.
- Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity of the synthesized compound.

Signaling Pathways and Logical Relationships

The synthesis of **9-(4-Nitrophenyl)-9H-carbazole** is a direct N-arylation reaction. The logical relationship between the reactants and the product is straightforward, as depicted below.



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References

- 1. researchgate.net [researchgate.net]
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